amine](/img/structure/B13254861.png)
[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine: is a chemical compound that features a bromophenyl group and a thiophene ring connected via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor.
Thiophene Ring Introduction: The thiophene ring is then attached to the bromophenyl intermediate via a coupling reaction.
Propyl Chain Addition: The final step involves the addition of the propyl chain to the thiophene-bromophenyl intermediate, often through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiophene ring.
Reduction Products: Reduced forms of the bromophenyl group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propylamine
- 1-(4-Fluorophenyl)-3-(thiophen-2-yl)propylamine
- 1-(4-Methylphenyl)-3-(thiophen-2-yl)propylamine
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C16H20BrNS |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20BrNS/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13/h3-8,12,16,18H,2,9-11H2,1H3 |
InChI Key |
IPKUPYBRELWXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)
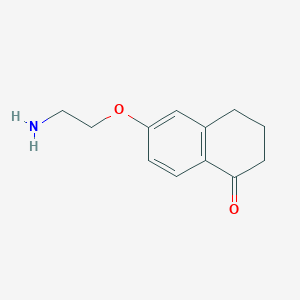


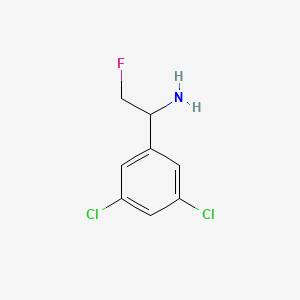
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B13254806.png)

![4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13254819.png)
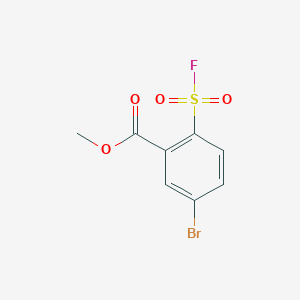
![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
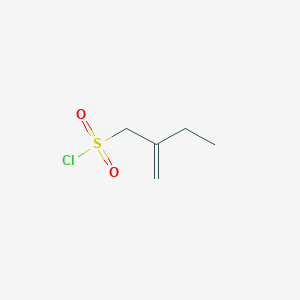
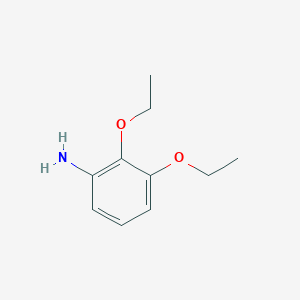

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)
